molecular formula C9H5BrClFO B13713755 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- CAS No. 917898-75-0

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)-

Cat. No.: B13713755
CAS No.: 917898-75-0
M. Wt: 263.49 g/mol
InChI Key: ONNSHVOIAONFKC-UHFFFAOYSA-N
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Description

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- is an organic compound with the molecular formula C9H7BrClFO It is a derivative of propenoyl chloride, featuring a bromine and fluorine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- typically involves the reaction of 3-(4-bromo-2-fluorophenyl)propanoyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce acids and alcohols, respectively .

Scientific Research Applications

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- is unique due to its specific combination of substituents, which can impart distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

917898-75-0

Molecular Formula

C9H5BrClFO

Molecular Weight

263.49 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H5BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1-5H

InChI Key

ONNSHVOIAONFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)Cl

Origin of Product

United States

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